3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine
Description
Note: The compound name in the query specifies "pyrrolo[3,2-c]pyridine," but all referenced evidence (e.g., CAS 866545-91-7) pertains to the pyrrolo[2,3-b]pyridine isomer. This structural distinction is critical for accurate comparisons.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866545-91-7) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its key features include:
- Structure: A pyrrolo[2,3-b]pyridine core substituted with a pinacol boronate group (electron-deficient boron center) at position 3 and a tosyl (p-toluenesulfonyl) group at position 1.
- Applications: Serves as an intermediate in kinase inhibitor synthesis (e.g., antitumor agents) and fluorescent probes .
- Stability: The tosyl group enhances solubility in organic solvents (e.g., DMF, THF) and stabilizes the boron center against hydrolysis .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-17(16-12-22-11-10-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKIBAFCCUGPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Biochemical Pathways
The compound may be involved in biochemical pathways related to the Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in organic chemistry for the synthesis of biologically active compounds, including pharmaceuticals. The downstream effects of these pathways can vary widely depending on the specific reactants and conditions used.
Biological Activity
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine |
| Molecular Formula | C₁₃H₁₆BNO₃S |
| Molecular Weight | 253.16 g/mol |
| CAS Number | 59414394 |
| SMILES | CC(C)(C)O(B(C)(C)C)C1=CC=NC=C1C(S)=O |
Structural Characteristics
The compound features a pyrrolo[3,2-c]pyridine core substituted with a tosyl group and a boron-containing dioxaborolane moiety. The presence of the boron atom enhances its reactivity and potential interactions with biological targets.
Research indicates that the biological activity of this compound may involve:
- Kinase Inhibition : The dioxaborolane group is known to interact with various kinases. Compounds with similar structures have been shown to inhibit kinases involved in cancer progression and other diseases .
- Anti-inflammatory Properties : Some derivatives of pyrrolo[3,2-c]pyridine have demonstrated anti-inflammatory effects through modulation of signaling pathways involved in inflammation .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific kinases that regulate cell proliferation and survival.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and inflammation, indicating a possible application in neurodegenerative diseases.
- Antioxidant Activity : The antioxidant capacity of related compounds has been documented, which may contribute to their protective effects against cellular damage caused by reactive oxygen species (ROS) .
Study 1: Kinase Inhibition
Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, derivatives exhibited reduced production of pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways effectively .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : The trifluoromethyl (CF3) substituent in ’s compound enhances electrophilicity at the boron center, improving reactivity in coupling reactions but reducing hydrolytic stability compared to the tosyl-protected parent compound .
Core Heterocycle : The pyrrolo[3,2-b]pyridine analog () lacks a tosyl group, increasing NH reactivity but requiring protection during synthesis .
Reactivity and Stability Data
Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
*Yields reported for coupling with 4-bromotoluene under standard Pd(PPh3)4/K2CO3 conditions .
Key Findings:
Table 3: Hazard Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
